molecular formula C11H20N4O2 B1481166 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol CAS No. 2097969-28-1

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

Cat. No. B1481166
CAS RN: 2097969-28-1
M. Wt: 240.3 g/mol
InChI Key: NSUVNKYLRBLNAQ-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .


Molecular Structure Analysis

The molecular structure of “2-(2-Aminoethoxy)ethanol” is represented by the linear formula: NH2CH2CH2OCH2CH2OH .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a liquid with a boiling point of 218-224 °C (lit.) and a density of 1.048 g/mL at 25 °C (lit.) . It is miscible with water .

Scientific Research Applications

Synthesis and Characterization

  • A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing the utility of palladium-catalyzed cross-coupling reactions for creating complex structures with potential applications in molecular recognition and assembly (Aakeröy et al., 2007).
  • The study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives offers insights into the synthesis and characterization of novel organic compounds, highlighting the impact of non-covalent interactions on their structural stability and properties. Such insights are crucial for the development of new materials and pharmaceuticals (Ali et al., 2021).
  • Research on an alternative synthesis route for a complex compound illustrates the innovative approaches to creating molecules with potential therapeutic applications. This highlights the importance of synthetic chemistry in drug discovery and development (Shahinshavali et al., 2021).

Molecular Interactions and Docking Studies

  • Studies on Schiff base ligands derived from 2,6-diaminopyridine and their complexes offer insights into DNA interaction and potential drug development. Such research underscores the role of molecular docking and interaction studies in identifying new therapeutic agents (Kurt et al., 2020).

Advanced Material Design

  • The development of polymerizable naphthalimide dyes as one-component visible light initiators showcases the intersection of organic synthesis and material science, highlighting the potential for creating advanced materials with specific photopolymeric properties (Yang et al., 2018).

Theoretical and Computational Chemistry

  • Theoretical insights into newly synthesized O-benzenesulfonylated pyrimidines provide a deeper understanding of the role of noncovalent interactions in supramolecular assemblies. This research emphasizes the importance of computational chemistry in predicting and rationalizing the properties of novel compounds (Ali et al., 2020).

Safety and Hazards

“2-(2-Aminoethoxy)ethanol” is classified as a corrosive substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, eyeshields, and avoiding inhalation .

properties

IUPAC Name

2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-3-15(5-6-16)10-8-11(17-7-4-12)14-9(2)13-10/h8,16H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUVNKYLRBLNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=NC(=N1)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
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2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Reactant of Route 6
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

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